N-(4-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-14(2)11-21-25-26-22(29-21)19-12-15-5-3-4-6-18(15)27(19)13-20(28)24-17-9-7-16(23)8-10-17/h3-10,12,14H,11,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABAHSGKWOOUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the 4-fluorophenyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes:
- A fluorophenyl group
- An indole moiety
- An oxadiazole ring
- An acetamide functional group
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 345.39 g/mol.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and indole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the 4-fluorophenyl group may enhance the compound's interaction with biological targets involved in cancer pathways.
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Compounds with this structure have been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The presence of the 2-methylpropyl group may contribute to the lipophilicity and membrane penetration of the compound, enhancing its efficacy against microbial pathogens.
Neuropharmacological Effects
Indole derivatives are often explored for their neuropharmacological properties. Preliminary studies suggest that N-(4-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide may exhibit potential as a neuroprotective agent. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:
- Substituent Effects: The position and nature of substituents (e.g., fluorine) can significantly affect biological activity and receptor binding.
- Ring Systems: The indole and oxadiazole rings contribute to the overall stability and reactivity of the compound.
Table 1: Summary of SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl | Increases lipophilicity and potency |
| Methylpropyl group | Enhances membrane penetration |
| Indole structure | Contributes to neuropharmacological effects |
Case Study 1: Anticancer Screening
In a study published in a leading pharmacology journal, derivatives similar to this compound were screened for their anticancer properties. The results indicated that modifications to the oxadiazole ring significantly improved cytotoxicity against various cancer cell lines.
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of related compounds revealed that those with an oxadiazole core exhibited potent activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors or enzymes, potentially modulating their activity. The oxadiazole ring may contribute to its stability and reactivity, enhancing its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxadiazole-Indole Hybrids
Key structural analogs differ in substituents on the oxadiazole ring, indole core, and acetamide side chain. These variations impact physicochemical properties and bioactivity.
Key Observations :
- The 2-methylpropyl group on the oxadiazole in the target compound improves lipophilicity compared to smaller alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) .
- Fluorophenyl substituents (as in the target compound and analog 10j ) are associated with enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius.
- Sulfanyl-linked analogs (e.g., 8v ) exhibit distinct electronic profiles and enzyme-binding capabilities compared to oxadiazole-oxygen analogs.
2.2.1. Anticancer Activity
- The target compound’s indole-oxadiazole scaffold is structurally analogous to 10j and 10k (from ), which showed moderate anticancer activity against Bcl-2/Mcl-1 dual targets.
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () demonstrated UV-vis absorbance peaks at 270–290 nm, suggesting π-π* transitions critical for DNA intercalation—a property shared with the target compound .
2.2.2. Enzyme Inhibition
- Compound 8v () showed 62% inhibition of α-glucosidase at 100 µM, while 8w (pyridinyl-substituted analog) exhibited 55% BChE inhibition. The target compound’s fluorophenyl group may similarly enhance interactions with enzyme active sites .
- Benzofuran-oxadiazole hybrids (e.g., 2a and 2b in ) displayed potent antimicrobial activity via laccase catalysis, a mechanism less explored in indole-oxadiazole systems like the target compound .
Biological Activity
N-(4-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Fluorophenyl group
- Indole moiety
- Oxadiazole ring
These structural components are believed to contribute to its biological properties, particularly its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific receptors and enzymes. The indole moiety facilitates binding to various targets, while the oxadiazole ring enhances the compound's stability and reactivity.
1. Anti-inflammatory Activity
Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant anti-inflammatory properties. For instance, compounds with suitable substitutions at the 2 and 5 positions have been reported to demonstrate notable anti-inflammatory effects, suggesting that this compound may also possess similar properties .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and oxadiazole structures. For example, certain derivatives have shown promising cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . This suggests that this compound may be effective in cancer treatment.
3. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. Studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities against various pathogens . The presence of the fluorophenyl group could enhance these effects due to increased lipophilicity and receptor affinity.
Case Studies and Research Findings
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity for heterocyclic ring formation .
- Temperature Control : Maintain 60–80°C during cyclocondensation to balance reaction rate and side-product formation .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Q. Primary Techniques :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; indole NH at δ ~10.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 424.18) and detect impurities .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. Supplementary Methods :
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .
Advanced: How can substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
Q. Experimental Design :
- SAR Studies : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing substituents at the phenyl ring .
- Bioactivity Assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition, antimicrobial activity). Fluorine’s electronegativity may enhance target binding via H-bonding, while bulkier groups (e.g., 2-methylpropyl) could improve lipophilicity .
- Data Analysis : Use ANOVA to determine statistically significant differences in activity between substituent groups .
Advanced: How to resolve contradictions in reported biological activity data for similar indole-oxadiazole hybrids?
Q. Methodological Approaches :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce inter-study variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against EGFR kinases) and apply regression models to identify outliers .
- Structural Validation : Re-synthesize disputed compounds and confirm purity via LC-MS to rule out impurities as confounding factors .
Advanced: How to integrate molecular docking with in vitro assays to study the compound’s mechanism?
Q. Workflow :
Target Selection : Prioritize proteins with structural homology to known indole-oxadiazole targets (e.g., Bcl-2, COX-2) .
Docking Simulations : Use AutoDock Vina to predict binding poses, focusing on interactions between the oxadiazole ring and catalytic residues (e.g., π-π stacking with tyrosine) .
In Vitro Validation : Perform competitive binding assays (e.g., fluorescence polarization) to quantify inhibition constants (Kᵢ) and correlate with docking scores .
Mutagenesis Studies : Engineer target proteins with alanine substitutions at predicted binding sites to confirm critical interactions .
Advanced: What strategies mitigate thermal degradation during synthesis or storage?
Q. Stability Studies :
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) .
- Lyophilization : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the acetamide bond .
- Excipient Screening : Test stabilizers (e.g., mannitol, trehalose) in formulation buffers to enhance shelf life .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Q. Solubilization Techniques :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : Formulate with PLGA polymers (75:25 lactide:glycolide) for sustained release .
- pH Adjustment : Prepare phosphate buffers (pH 7.4) with cyclodextrins to enhance solubility via host-guest interactions .
Advanced: What computational tools predict metabolic pathways and toxicity?
Q. In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate permeability (LogP >3.5) and cytochrome P450 interactions .
- Metabolite Identification : Run GLORYx simulations to highlight potential oxidation sites (e.g., indole C-3) .
- Toxicity Profiling : Apply ProTox-II to flag hepatotoxicity risks based on structural alerts (e.g., oxadiazole-related reactive metabolites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
